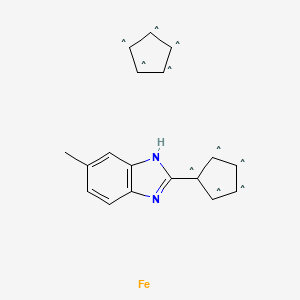

2-Ferrocenyl-6-methylbenzimidazole

Description

Significance of Organometallic Heterocycles in Contemporary Chemical Research

Organometallic heterocycles represent a burgeoning class of compounds that integrate the unique electronic and structural features of organometallic fragments with the diverse reactivity and biological relevance of heterocyclic scaffolds. researchgate.netelsevier.com This combination gives rise to hybrid molecules with novel physicochemical properties and a broad spectrum of potential applications in fields such as catalysis, materials science, and medicinal chemistry. researchgate.netacs.org The incorporation of a metal atom within or appended to a heterocyclic ring system can profoundly influence the molecule's geometry, redox potential, and intermolecular interactions, opening avenues for the design of functional materials and therapeutic agents with innovative mechanisms of action. researchgate.netresearchgate.net The field is marked by a combinatorial approach, where linking different donor functions within a ligand can lead to new and efficient catalytic systems. researchgate.net

Rationale for Investigating Ferrocene-Benzimidazole Hybrid Systems

The decision to investigate hybrid systems composed of ferrocene (B1249389) and benzimidazole (B57391) is rooted in the complementary and synergistic properties of these two moieties. nih.govijrrjournal.com Ferrocene, a robust and stable organometallic "sandwich" compound, possesses a three-dimensional structure, favorable redox characteristics, and a lipophilic nature that can enhance the biological activity of a parent molecule. ijrrjournal.comijrrjournal.com Its ability to undergo reversible one-electron oxidation to the ferrocenium (B1229745) ion is a key feature influencing its electronic behavior. ijrrjournal.comnih.gov

On the other hand, the benzimidazole scaffold is a "privileged" heterocyclic motif found in numerous biologically active compounds, including vitamin B12. ijrrjournal.comresearchgate.net Its structural similarity to purine (B94841) nucleoside bases allows for facile interaction with biological macromolecules. researchgate.net Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities. ijrrjournal.comresearchgate.net The fusion of ferrocene's unique organometallic attributes with the proven biological relevance of the benzimidazole core creates a powerful strategy for developing novel compounds with enhanced or entirely new functionalities. nih.govijrrjournal.com

Overview of Research Directions for 2-Ferrocenyl-6-methylbenzimidazole

Research into This compound and its derivatives is multifaceted, primarily focusing on its potential as a sensor and in medicinal chemistry. The molecular structure of this compound, featuring a ferrocenyl group at the 2-position of a 6-methyl-substituted benzimidazole ring, makes it a candidate for the development of multi-channel receptors for cations and anions. rsc.org Studies have explored the synthesis of mono- and di-ferrocene conjugated 5-methyl benzimidazole systems and their ability to selectively detect ions like Sn2+, Cu2+, and F-. rsc.org

Furthermore, the inherent biological activity of the benzimidazole core, coupled with the electrochemical properties of the ferrocenyl moiety, has prompted investigations into the antimicrobial and anticancer properties of these hybrid molecules. rsc.org The cytotoxic activity of related compounds has been evaluated against various cancer cell lines. rsc.org

Review of Previous Research on Related Ferrocenyl and Benzimidazole Frameworks

The foundation for the study of This compound is built upon extensive prior research into both ferrocenyl and benzimidazole-containing compounds. Ferrocene derivatives have been widely explored for their applications in asymmetric catalysis and as potential therapeutic agents, with notable examples like ferroquine (B607439) (an antimalarial) and ferrocifen (an anticancer agent) demonstrating their clinical potential. researchgate.netresearchgate.net The versatility of the ferrocene moiety allows for the creation of a vast array of ligands and catalysts. researchgate.net

Similarly, the benzimidazole framework has been a cornerstone of medicinal chemistry for decades. researchgate.netrsc.org Its derivatives have been developed as treatments for a variety of diseases. nih.govrsc.org The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. researchgate.net The strategic hybridization of ferrocene with various bioactive organic molecules, including those with a benzimidazole core, has been shown to produce drugs with significant biological activity. nih.gov For instance, ferrocenyl-benzimidazole hybrids have been synthesized and evaluated for their activity against Toxoplasma gondii and Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov These studies have often highlighted the role of the ferrocenyl group in inducing oxidative stress through the generation of reactive oxygen species (ROS). nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Empirical Formula | C₁₈H₁₆FeN₂ |

| Molecular Weight | 316.18 g/mol |

| Appearance | Solid |

| Assay | 97% |

| InChI Key | XNOWBJQARDXRKX-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Properties

InChI |

InChI=1S/C13H11N2.C5H5.Fe/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10;1-2-4-5-3-1;/h2-8H,1H3,(H,14,15);1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOWBJQARDXRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FeN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 2-Ferrocenyl-6-methylbenzimidazole

The primary and most widely employed method for the synthesis of this compound involves the condensation of a ferrocene-containing aldehyde with a substituted diamine.

The most common approach to synthesizing 2-ferrocenylbenzimidazoles, including the 6-methyl substituted variant, is the condensation reaction between ferrocene (B1249389) carboxaldehyde and an appropriate o-phenylenediamine (B120857). ijrrjournal.comyu.edu.jo In the case of this compound, this involves the reaction of ferrocene carboxaldehyde with 4-methyl-1,2-phenylenediamine.

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or nitrobenzene (B124822), and is often catalyzed by an acid like acetic acid or boric acid. ijrrjournal.comichem.md The reaction mixture is usually heated to facilitate the cyclization and formation of the benzimidazole (B57391) ring. For instance, one established method involves stirring the reactants in nitrobenzene with acetic acid at 60°C for 15 hours. ijrrjournal.com Another approach utilizes boric acid in ethanol with refluxing for a shorter duration. ichem.md

Table 1: Representative Conditions for the Synthesis of Ferrocenyl Benzimidazoles via Condensation

| Diamine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Product | Reference |

| 4-methyl-o-phenylenediamine | Ferrocene carboxaldehyde | Nitrobenzene | Acetic Acid | 60°C, 15 hours | This compound | ijrrjournal.com |

| 4-chloro-o-phenylenediamine | Ferrocene carboxaldehyde | Ethanol | Boric Acid | Reflux, 2 hours | 6-Chloro-2-ferrocenyl-1H-benzimidazole | ichem.md |

| o-phenylenediamine | Ferrocene carboxaldehyde | Nitrobenzene | Acetic Acid | 60°C, 15 hours | 2-ferrocenyl benzimidazole | ijrrjournal.com |

While the direct condensation reaction is prevalent, alternative strategies have also been explored. These can include variations in the reaction conditions, such as using microwave irradiation to accelerate the reaction and improve yields, often under solvent-free conditions. researchgate.net Furthermore, some synthetic pathways might involve the initial formation of a Schiff base, which then undergoes cyclization to form the benzimidazole ring. yu.edu.joichem.md

Functionalization and Structural Modification at the Benzimidazole Moiety

The benzimidazole core of this compound offers several sites for further functionalization, allowing for the fine-tuning of its electronic and steric properties.

The introduction of various substituents onto the benzene (B151609) ring of the benzimidazole moiety can significantly influence the compound's properties. For example, the presence of a nitro group (an electron-withdrawing group) at the 5-position has been shown to be of interest for specific applications. ijrrjournal.com Conversely, the strategic placement of electron-donating groups can also be achieved. The synthesis of derivatives with different substituents, such as chloro or additional methyl groups, has been reported, demonstrating the versatility of this scaffold. yu.edu.joichem.md

The nitrogen atoms of the imidazole (B134444) ring are key sites for modification. N-alkylation is a common strategy to introduce various functional groups. nih.gov For instance, a linker can be attached to the benzimidazole nitrogen via N-alkylation, allowing for the connection of other molecular fragments. nih.gov This approach has been used to synthesize ferrocenyl benzimidazole conjugates with potential biological activities. nih.gov The N-H proton of the benzimidazole ring is acidic and can be deprotonated with a base like sodium hydride to facilitate these substitution reactions. nih.gov

Derivatization at the Ferrocene Moiety

The ferrocene unit itself provides another platform for structural modification, primarily through substitution on the cyclopentadienyl (B1206354) (Cp) rings. The reactivity of the ferrocene core towards electrophilic substitution is greater than that of benzene, allowing for a range of functionalization reactions. wikipedia.org

The introduction of substituents on the Cp rings can alter the redox potential of the iron center. beilstein-journals.org Electron-withdrawing groups, such as esters, make the ferrocene more difficult to oxidize, thereby increasing its redox potential. beilstein-journals.org Conversely, electron-donating groups would lower the redox potential. This tunability is a key feature of ferrocene chemistry and can be exploited in the design of this compound derivatives with specific electrochemical properties. While direct derivatization of the pre-formed this compound at the ferrocene moiety is less commonly reported, the synthesis can start from an already functionalized ferrocene carboxaldehyde. This approach allows for the incorporation of substituents on the ferrocene unit prior to the benzimidazole ring formation.

Synthesis of Multiply Ferrocene-Substituted Analogues

The synthesis of molecules containing multiple ferrocene units linked to a central benzimidazole core presents a synthetic challenge that can be addressed through several strategic approaches. One potential method involves the use of 1,1'-ferrocenedicarboxylic acid as a starting material. This can be derivatized to form a new ferrocene-based metalloligand, such as bis(N-4-[3,5-di-(2-pyridyl)-1,2,4-triazoyl])ferrocene carboxamide. mdpi.com This strategy, which involves the derivatization of the dicarboxylic acid, could theoretically be adapted to link two 6-methylbenzimidazole units to the ferrocene core.

Another viable approach is the Ugi four-component reaction, which has been successfully employed to synthesize ferrocenyl bis-amide derivatives. nih.gov This one-pot reaction, involving a ferrocene-containing acid, an amine, an aldehyde, and an isocyanide, offers a pathway to complex molecules and could be explored for the synthesis of bis-benzimidazole ferrocene derivatives.

Furthermore, the synthesis of 1,1'-bis(sulfonyl)ferrocene derivatives demonstrates that both cyclopentadienyl rings of the ferrocene molecule can be functionalized. rsc.org This suggests that a di-functionalized ferrocene could serve as a scaffold for the attachment of two 6-methylbenzimidazole moieties. A proposed synthetic route could involve the reaction of 1,1'-diformylferrocene with two equivalents of 4-methyl-1,2-phenylenediamine.

| Starting Material | Reagent | Product | Potential Strategy |

| 1,1'-Ferrocenedicarboxylic acid | 4-Methyl-1,2-phenylenediamine | 1,1'-Bis(6-methylbenzimidazol-2-yl)ferrocene | Amide coupling followed by cyclization |

| Ferrocene | 6-Methyl-2-formylbenzimidazole | 1,1'-Bis(6-methylbenzimidazol-2-yl)ferrocene | Direct C-H activation/coupling |

| 1,1'-Diformylferrocene | 4-Methyl-1,2-phenylenediamine | 1,1'-Bis(6-methylbenzimidazol-2-yl)ferrocene | Condensation reaction |

Table 1: Proposed Strategies for Multiply Ferrocene-Substituted Analogues

Modifications on the Cyclopentadienyl Rings

Functionalization of the cyclopentadienyl (Cp) rings of this compound allows for the fine-tuning of its electronic and steric properties. One established method for such modifications is the transition-metal-catalyzed direct C-H bond functionalization. snnu.edu.cn This technique can be used to introduce various substituents onto the Cp rings, leading to planar chiral ferrocenes.

Another approach involves the synthesis of homoannularly substituted ferrocene derivatives. For instance, Friedel–Crafts acylation of ferrocene with succinic anhydride (B1165640) can lead to mono- or bis(3-carboxypropinoyl)-ferrocene, which can then undergo further reactions to create fused ring systems on the cyclopentadienyl ligand. mdpi.com These methods could potentially be applied to this compound to introduce additional functional groups on the ferrocene unit. The introduction of substituents on the cyclopentadienyl rings can influence the redox potential of the ferrocene moiety. ijrrjournal.com

| Modification Strategy | Reagents | Potential Product |

| C-H Arylation | Aryl Halide, Palladium Catalyst | 2-(Arylferrocenyl)-6-methylbenzimidazole |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | 2-(Acylferrocenyl)-6-methylbenzimidazole |

| Lithiation and Quenching | n-BuLi, Electrophile (e.g., R-X) | 2-(Alkylferrocenyl)-6-methylbenzimidazole |

Table 2: Potential Modifications on the Cyclopentadienyl Rings

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency.

Solvent-free synthesis is a key green chemistry approach. The synthesis of ferrocene-containing organic cages has been achieved through mechanochemistry in the solid state, a method that is significantly faster and more environmentally friendly than solution-based syntheses. rsc.org This solvent-free approach could potentially be adapted for the condensation reaction between ferrocenecarboxaldehyde and 4-methyl-1,2-phenylenediamine.

The use of deep eutectic solvents (DES) as green reaction media has also gained traction. nih.govarabjchem.org These solvents are often biodegradable, have low toxicity, and can be recycled. A green Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent. nih.govrsc.org This suggests that a similar system could be effective for the synthesis of this compound, avoiding the use of volatile and hazardous organic solvents.

Microwave-assisted synthesis is another powerful green tool that can significantly reduce reaction times and energy consumption. semanticscholar.orgresearchgate.net The synthesis of ferrocenyl chalcones has been achieved in minutes using microwave irradiation, compared to hours required for conventional heating methods. frontiersin.orgnih.gov This technique could be applied to accelerate the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application in Synthesis |

| Solvent-Free Synthesis | Reduced waste, faster reaction times | Mechanochemical condensation of ferrocenecarboxaldehyde and 4-methyl-1,2-phenylenediamine |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, low toxicity | Use of Choline Chloride/Urea as a solvent and catalyst for the condensation reaction |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields | Accelerated condensation of starting materials under microwave irradiation |

Table 3: Green Chemistry Approaches for the Synthesis of this compound

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods probe the vibrational and rotational energy levels of a molecule, which are unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of compounds in the ferrocenyl benzimidazole (B57391) family provides valuable insights into their structural features. For the closely related analogue, 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole, the FT-IR spectrum reveals characteristic absorption bands that can be extrapolated to the 6-methyl isomer. rsc.org The spectrum of benzimidazole derivatives typically displays strong bands in the region of 3200-2650 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole (B134444) ring. nih.gov The presence of the ferrocenyl group and the methyl-substituted benzimidazole ring will give rise to a series of distinct peaks.

Key FT-IR Spectral Features:

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |

| ~3400 | N-H Stretch | Imidazole Ring |

| ~3100 | C-H Stretch | Aromatic & Cyclopentadienyl (B1206354) Rings |

| ~2920 | C-H Stretch | Methyl Group |

| ~1620 | C=N Stretch | Imidazole Ring |

| ~1450 | C=C Stretch | Aromatic & Cyclopentadienyl Rings |

| ~1100 | C-N Stretch | Benzimidazole Moiety |

| ~820 | C-H Bending (out-of-plane) | Ferrocenyl Group |

Note: The exact peak positions may vary slightly for 2-Ferrocenyl-6-methylbenzimidazole.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FT-IR, particularly for non-polar bonds. While specific Raman data for this compound is not extensively documented in the available literature, the technique is valuable for observing the symmetric vibrations of the ferrocene (B1249389) and benzimidazole rings. For instance, the symmetric C-C stretching modes within the cyclopentadienyl rings of the ferrocene moiety are typically strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides a detailed picture of the different proton environments within the molecule. The spectrum for the analogous 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole shows distinct signals for the protons of the ferrocenyl group and the methylbenzimidazole moiety. rsc.org The protons of the unsubstituted cyclopentadienyl (Cp) ring of ferrocene typically appear as a sharp singlet, while the protons on the substituted Cp ring show more complex splitting patterns. The protons of the benzimidazole ring and the methyl group will also have characteristic chemical shifts.

¹H NMR Chemical Shift Assignments (in ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5 | Singlet | N-H (imidazole) |

| ~7.6-7.1 | Multiplet | Aromatic protons (benzimidazole) |

| ~4.8 | Triplet | Protons on substituted Cp ring |

| ~4.4 | Triplet | Protons on substituted Cp ring |

| ~4.2 | Singlet | Protons on unsubstituted Cp ring |

| ~2.4 | Singlet | Methyl protons (-CH₃) |

Note: Data is based on analogous compounds and may vary for this compound.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole has been reported, and the data can be used to infer the spectrum of the 6-methyl isomer. rsc.org

¹³C NMR Chemical Shift Assignments (in ppm):

| Chemical Shift (ppm) | Assignment |

| ~151 | C=N (imidazole) |

| ~142-110 | Aromatic carbons (benzimidazole) |

| ~84 | Quaternary carbon (substituted Cp ring) |

| ~71 | Unsubstituted Cp ring carbons |

| ~70-68 | Substituted Cp ring carbons |

| ~21 | Methyl carbon (-CH₃) |

Note: Data is based on analogous compounds and may vary for this compound.

Two-Dimensional NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a two-dimensional NMR technique that is instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique is particularly useful in confirming the assignments made in the standard ¹³C NMR spectrum. For 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole, DEPT analysis has been used to confirm the nature of the carbon signals. rsc.org

Expected DEPT-135 Results:

| Carbon Type | DEPT-135 Signal |

| CH (Aromatic, Cp) | Positive |

| CH₃ (Methyl) | Positive |

| CH₂ | Not present |

| Quaternary C | No signal |

Mass Spectrometric Identification and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For organometallic complexes like ferrocene derivatives, soft ionization techniques are particularly valuable.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ferrocene derivatives, providing crucial information on the molecular mass and fragmentation pathways. In the positive ion mode, the ESI-MS spectrum of ferrocenyl-containing benzimidazoles is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [MH]⁺. nih.govresearchgate.net

The fragmentation of ferrocenylalkylazoles under ESI-MS conditions often involves the cleavage of the bond between the benzimidazole moiety and the ferrocenyl group. researchgate.net This typically results in the formation of a stable ferrocenylalkyl cation, such as [FcCH₂]⁺, which would appear as a significant fragment in the spectrum. nih.gov The stability of the ferrocenyl moiety often leads to its observation as a distinct fragment.

Experimental conditions, including solvent polarity, analyte concentration, and capillary temperature, can significantly influence the ESI mass spectra of ferrocene derivatives. nih.gov For instance, under certain conditions, ion-molecular interactions can lead to the formation of dimeric species, such as [M₂]⁺˙ or protonated dimers [M₂H]⁺, which may complicate spectral interpretation. nih.govresearchgate.net Therefore, optimizing these parameters is crucial for unambiguous identification. For a compound like this compound (C₁₈H₁₆FeN₂), the expected mass for the molecular ion [M]⁺ would be approximately 328.07 g/mol .

Table 1: Expected Ionic Species for this compound in ESI-MS

| Ion | Formula | Description |

| [MH]⁺ | [C₁₈H₁₇FeN₂]⁺ | Protonated Molecular Ion |

| [M]⁺˙ | [C₁₈H₁₆FeN₂]⁺˙ | Molecular Ion Radical Cation |

| [FcCH₂]⁺ | [C₁₁H₁₁Fe]⁺ | Ferrocenylmethyl Cation Fragment |

Electronic Absorption and Emission Spectroscopic Investigations

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering insights into its electronic structure and bonding.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from various electronic transitions within the molecule. These transitions are typically broad due to the superposition of vibrational and rotational energy levels on the electronic levels. rsc.org

The spectrum can be divided into several regions corresponding to different types of transitions:

π → π* Transitions: These high-energy transitions are associated with the aromatic benzimidazole ring and the cyclopentadienyl (Cp) rings of the ferrocene unit. They are typically observed in the ultraviolet region. pharmatutor.org

n → π* Transitions: These transitions involve the non-bonding electrons on the nitrogen atoms of the benzimidazole ring being promoted to an anti-bonding π* orbital. pharmatutor.org

d-d Transitions: The presence of the iron atom in the ferrocene core gives rise to transitions between the d-orbitals of the metal. These transitions are typically of lower energy and can appear in the visible region of the spectrum. illinois.edu For ferrocene itself, weak absorption bands around 440 nm are attributed to these d-d transitions.

Charge-Transfer (CT) Transitions: These are often intense bands and can be of two types: Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). In ferrocene derivatives, MLCT bands involving the transfer of an electron from the iron center to the π* orbitals of the attached benzimidazole ligand are possible. illinois.edunih.gov A related 2-ferrocenyl-5-methylbenzimidazole derivative showed sensitivity in its UV-Vis spectrum upon binding to cations, indicating the involvement of the ferrocene and benzimidazole moieties in its electronic transitions. rsc.org

Table 2: General UV-Vis Absorption Regions for Ferrocenyl Benzimidazoles

| Wavelength Range (nm) | Transition Type | Associated Moiety |

| 200 - 300 | π → π | Benzimidazole, Cyclopentadienyl |

| 300 - 400 | n → π, MLCT | Benzimidazole, Fe → Benzimidazole |

| 400 - 500 | d-d | Ferrocene (Fe) |

Photoluminescence studies investigate the emission of light from a molecule after it has absorbed photons. However, ferrocene and its derivatives are well-known to be efficient quenchers of fluorescence. researchgate.net This quenching effect can occur through either electron transfer or energy transfer mechanisms.

Consequently, it is highly probable that this compound would be non-emissive in solution at room temperature. researchgate.net The excited state energy of the benzimidazole fluorophore is likely to be rapidly dissipated through non-radiative pathways involving the low-lying excited states of the ferrocene moiety. Studies on other ferrocenyl complexes have confirmed their non-emissive nature at both room temperature and lower temperatures (77 K), which strongly supports this expectation for the title compound. researchgate.net

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on its solid-state molecular architecture. This includes:

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them would be determined, confirming the connectivity of the ferrocenyl and 6-methylbenzimidazole fragments.

Molecular Conformation: The analysis would reveal the relative orientation of the cyclopentadienyl rings in the ferrocene unit (eclipsed or staggered) and the dihedral angle between the ferrocenyl group and the benzimidazole ring system.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing any significant intermolecular forces such as hydrogen bonding (e.g., involving the N-H of the imidazole ring), C-H···π interactions, or π-π stacking between aromatic rings. nih.gov

While the specific crystal structure for this compound is not publicly available, data from closely related compounds, such as 1-(ferrocenylmethyl)-2-ferrocenyl-5-methyl-1H-benzo[d]imidazole, have been reported and confirm the utility of this technique. rsc.org In ferrocene derivatives, the iron-to-carbon bond lengths within the cyclopentadienyl rings are also a key structural parameter. mdpi.com The analysis provides the unit cell dimensions and the space group in which the compound crystallizes, offering a complete picture of the molecule's arrangement in the solid state. mdpi.com

Table 3: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The fundamental repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angle defining the conformation around a bond. |

| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules, indicating interactions. |

Analysis of Intermolecular Interactions and Crystal Packing

While a specific crystal structure determination for this compound is not extensively detailed in the reviewed literature, analysis of closely related ferrocenyl and benzimidazole derivatives provides a strong basis for understanding its expected solid-state behavior.

In another related compound, 2-Ferrocenyl-N-(6-methyl-2-pyrid-yl)benzamide, molecules assemble into dimers through distinct N—H⋯N hydrogen bonds. nih.gov These dimers are further linked into chains by weaker C—H⋯O hydrogen bonds, and the structure is augmented by C—H⋯π interactions. nih.gov Similarly, studies on N-(ferrocenylmethyl)anthracene-9-carboxamide show that amide-amide interactions are the principal organizing force in the crystal lattice. researchgate.net

Given these examples, the crystal structure of this compound is anticipated to be heavily influenced by N—H⋯N hydrogen bonds involving the imidazole moiety. Additionally, π-stacking interactions between the aromatic benzimidazole rings and the cyclopentadienyl (Cp) rings of the ferrocene unit are likely to play a significant role in the supramolecular assembly. The presence of the methyl group at the 6-position may introduce steric effects that subtly modify these packing arrangements compared to unsubstituted analogs.

Other Advanced Characterization Techniques

Mössbauer Spectroscopy: Iron-57 Mössbauer spectroscopy is a powerful tool for probing the electronic environment of the iron atom within the ferrocene core. This technique provides precise information on the oxidation state and spin state of the iron center. For ferrocene derivatives, Mössbauer spectroscopy can detect subtle changes in the chemical environment of the iron atom caused by different substituents on the cyclopentadienyl rings. rsc.orgrsc.org Studies on various binuclear ferrocene derivatives have shown how this technique can elucidate the mixed-valence states and how these states are influenced by the crystal structure. rsc.org While a specific Mössbauer spectrum for this compound was not found, analysis of related compounds indicates that the technique would be invaluable for confirming the Fe(II) oxidation state and assessing the electronic influence of the methyl-substituted benzimidazole group on the ferrocene moiety.

Magnetic Moment Measurements: Magnetic property measurements are crucial for understanding the electronic behavior of metal complexes. For ferrocene derivatives, these measurements can confirm the diamagnetic nature of the Fe(II) center. In studies of metal-organic complexes involving benzimidazole ligands, magnetic susceptibility measurements have been used to determine the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers. researchgate.net For instance, research on binuclear complexes of 6-Chloro-2-ferrocenyl-1H-benzimidazole involved magnetic moment measurements to characterize the resulting structures. researchgate.netichem.md Although this compound itself is expected to be diamagnetic as a monomeric Fe(II) compound, this technique becomes essential when it is incorporated into multinuclear or paramagnetic systems.

Electrochemical and Electronic Properties

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry (CV) is an essential technique for probing the redox behavior of electroactive species like 2-ferrocenyl-6-methylbenzimidazole. This method provides valuable information on the reversibility of electron transfer processes and the influence of molecular structure on the redox potentials.

Characterization of the Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple

The hallmark of the cyclic voltammogram for this compound and its derivatives is the redox wave corresponding to the Fe(II)/Fe(III) couple of the ferrocenyl group. researchgate.netlp.edu.ua Ferrocene itself undergoes a fast and reversible one-electron transfer process, making it a reliable internal standard in electrochemical measurements. nih.gov In derivatives such as this compound, this process typically remains reversible or quasi-reversible, indicating that the fundamental electrochemical character of the ferrocenyl moiety is preserved. researchgate.netarabjchem.org The oxidation of the ferrocene center to the ferrocenium ion is a key electrochemical event that is sensitive to the electronic effects of the attached benzimidazole (B57391) ring. nih.gov

Influence of Substituents on Redox Potentials

The position and nature of substituents on the benzimidazole ring can significantly influence the redox potential of the ferrocene/ferrocenium couple. For instance, in a study of 2-ferrocenyl-5-methyl-1H-benzimidazole, a closely related isomer, the electrochemical properties were investigated, providing insight into the electronic effects of the methyl group. researchgate.netnih.gov Generally, electron-donating groups attached to the benzimidazole scaffold are expected to increase the electron density on the ferrocenyl iron center, making it easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups would have the opposite effect, making the oxidation more difficult and shifting the potential to more positive values.

The following table presents electrochemical data for 2-ferrocenyl-5-methyl-1H-benzimidazole (a structural isomer of the title compound) and its cobalt complex, illustrating the impact of the substituent and coordination on the redox potential.

| Compound | Epa (V) | Epc (V) | ΔEp (V) | ipa/ipc |

|---|---|---|---|---|

| 2-ferrocenyl-5-methyl-1H-benzimidazole (BZ1) | 0.62 | 0.56 | 0.06 | 1.02 |

| Co(BZ1)2Cl2 | 0.77 | 0.72 | 0.05 | 1.00 |

Data sourced from Elham Alterhoni, et al. researchgate.net

Quasi-Reversible Electron Transfer Processes

The electron transfer process for this compound is generally characterized as quasi-reversible. researchgate.netlp.edu.ua In an ideal reversible process, the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons transferred, in this case, one) and the ratio of the anodic to cathodic peak currents (ipa/ipc) is unity. For many ferrocenyl benzimidazole derivatives, the ΔEp values are often slightly larger than the ideal value, and the peak current ratio can deviate from unity, indicating a quasi-reversible process. researchgate.net This quasi-reversibility can be attributed to factors such as slow electron transfer kinetics or coupled chemical reactions.

Spectroelectrochemical Investigations

Spectroelectrochemistry allows for the direct observation of changes in the electronic absorption spectrum of a molecule as its oxidation state is varied electrochemically. This provides a powerful tool for correlating electrochemical events with optical transitions.

Correlation of Electrochemical Events with Optical Changes

While specific spectroelectrochemical studies on this compound are not widely reported, the behavior of related ferrocenyl compounds provides a strong basis for prediction. The UV-Vis spectrum of ferrocenyl derivatives is characterized by a prominent absorption band in the visible region, which is responsible for their characteristic color. For 2-ferrocenyl-benzimidazole derivatives, this band is typically observed.

Upon electrochemical oxidation of the Fe(II) center to Fe(III), significant changes in the UV-Vis spectrum are expected. The newly formed ferrocenium ion has its own characteristic, often weaker, absorption bands at longer wavelengths. Therefore, as the potential is swept through the oxidation wave of the ferrocene/ferrocenium couple, a decrease in the intensity of the original ferrocene absorption band and the appearance of new bands corresponding to the ferrocenium species would be observed. Stability studies on related ferrocenyl benzimidazole derivatives have shown that their UV-Vis spectra can be monitored over time, indicating that the chromophore is stable under certain conditions, which is a prerequisite for spectroelectrochemical analysis.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich ferrocenyl moiety, specifically the iron d-orbitals. This is a general feature of ferrocene and its derivatives. arabjchem.org The LUMO, on the other hand, is likely to be centered on the benzimidazole ring system, which acts as the electron-accepting part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable. DFT calculations on similar ferrocenyl and benzimidazole derivatives have been used to determine these energy levels and visualize the orbital distributions. arabjchem.org While specific calculations for this compound are not available in the literature, the expected distribution of the frontier orbitals provides a clear rationale for the observed electrochemical and optical properties. The ferrocene-centered HOMO accounts for the facile oxidation observed in cyclic voltammetry, while the benzimidazole-centered LUMO is the destination for the electron in the principal electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and electronic transitions.

In ferrocenyl-imidazole derivatives, the HOMO is typically centered on the electron-rich ferrocenyl group, specifically the iron atom. The LUMO, conversely, is often located on the imidazole (B134444) or benzimidazole portion of the molecule. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems. The energy levels of these orbitals, and consequently the energy gap, can be influenced by the nature and position of substituents on the benzimidazole ring. For instance, electron-donating groups are expected to raise the HOMO energy level, while electron-withdrawing groups would lower the LUMO energy level.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-ferrocenylmethyl(2-chloroimidazole) | -5.25 | -0.95 | 4.30 |

| 1-ferrocenylmethyl(2-nitroimidazole) | -5.65 | -2.15 | 3.50 |

| 1-ferrocenylmethyl(2-methylimidazole) | -5.10 | -0.85 | 4.25 |

Note: Data presented is for illustrative purposes and represents calculated values for related ferrocenyl imidazole derivatives, not this compound itself. Data sourced from DFT calculations on similar compounds. nih.gov

Optical Band Gap Determination

The optical band gap of a material is the minimum energy required to excite an electron from the valence band to the conduction band upon absorption of light. In molecular compounds, this is analogous to the energy required for an electronic transition from the HOMO to the LUMO. The optical band gap is a crucial parameter for applications in optoelectronics and photocatalysis.

One of the primary methods for determining the optical band gap is through UV-Visible (UV-Vis) absorption spectroscopy. In a typical UV-Vis spectrum of a ferrocenyl-benzimidazole derivative, one can observe characteristic absorption bands. These bands correspond to different electronic transitions within the molecule. The low-energy band, often found in the visible region, is typically assigned to the d-d transitions of the iron center in the ferrocenyl moiety. Higher energy bands in the UV region are generally attributed to π-π* and n-π* transitions within the aromatic benzimidazole ring and charge-transfer transitions.

The optical band gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. This involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient and 'n' is a factor that depends on the nature of the electronic transition (n=2 for a direct transition and n=1/2 for an indirect transition). The extrapolation of the linear portion of the plot to the x-axis gives the value of the optical band gap. For many ferrocenyl derivatives, the electronic transitions are of a direct nature.

While the specific optical band gap for this compound has not been reported, studies on similar ferrocenyl imidazole derivatives show a correlation between the band gap energies calculated from DFT and those determined from spectroscopic data. nih.gov The electronic properties, including the wavelength of absorption, are influenced by the electronic environment around the imidazole or benzimidazole moieties. nih.gov

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-Ferrocenyl-6-methylbenzimidazole

The coordination capabilities of this compound are dictated by the distinct electronic and steric features of its two primary constituent moieties: the benzimidazole (B57391) ring system and the ferrocenyl unit.

The benzimidazole core of the molecule presents two potential nitrogen donor atoms for coordination to a metal center: the imino nitrogen (-N=) and the amino nitrogen (-NH-). The imino nitrogen is generally considered the primary coordination site due to its sp² hybridization and the availability of a lone pair of electrons in an sp² hybrid orbital, which is directed away from the ring system, making it sterically accessible for binding to a metal ion. The amino nitrogen, on the other hand, can also participate in coordination, particularly after deprotonation, which enhances its nucleophilicity. The presence of the methyl group at the 6-position of the benzimidazole ring can subtly influence the electronic properties of the ligand through its electron-donating inductive effect, potentially increasing the basicity of the nitrogen atoms and thus their affinity for metal ions.

The benzimidazole moiety can act as a monodentate ligand, typically coordinating through the imino nitrogen. However, it can also function as a bridging ligand, linking two metal centers. This bridging can occur through the two nitrogen atoms of the imidazole (B134444) ring, leading to the formation of polynuclear complexes.

Redox Activity: The iron center in the ferrocene (B1249389) moiety can undergo a reversible one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) ion. This redox couple is electrochemically well-behaved and can be easily studied by techniques such as cyclic voltammetry. The redox potential of the ferrocenyl group can be sensitive to the coordination environment of the benzimidazole moiety, making these complexes potential electrochemical sensors.

Steric Influence: The bulky "sandwich" structure of the ferrocenyl group exerts significant steric hindrance, which can influence the coordination geometry around the metal center and the stoichiometry of the resulting complexes. This steric bulk can also play a role in the solid-state packing of the complexes.

Structural Diversity: The presence of the ferrocenyl unit provides a platform for the construction of multinuclear complexes. For instance, the cyclopentadienyl (B1206354) rings can be functionalized to introduce additional donor atoms, leading to the formation of heterometallic or larger supramolecular assemblies.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the nature of the final product.

Mononuclear Complexes: The reaction of this compound with transition metal salts in a 1:1 or 2:1 ligand-to-metal molar ratio often yields mononuclear complexes. In these complexes, one or two ligand molecules coordinate to a single metal center. For instance, with divalent metal ions (M²⁺), complexes with the general formula [M(L)Cl₂] or [M(L)₂(H₂O)₂]Cl₂ can be formed, where L represents the this compound ligand.

Multinuclear Complexes: The formation of multinuclear complexes can be achieved through several strategies. The benzimidazole moiety can act as a bridging ligand, connecting two metal centers. Alternatively, functionalization of the ferrocenyl cyclopentadienyl rings with additional donor groups can lead to the assembly of larger, well-defined multinuclear structures. Coordination-driven self-assembly has also been employed to create discrete, multiferrocenyl rhomboids and hexagons. nih.gov

The coordination of this compound to transition metals can occur in various modes, with the most common being monodentate coordination through the imino nitrogen of the benzimidazole ring. In some cases, particularly in the formation of multinuclear complexes, a bidentate bridging mode involving both nitrogen atoms of the imidazole ring is observed.

The stoichiometry of the resulting complexes is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the steric bulk of the ferrocenyl group. Common stoichiometries observed for related ferrocenyl-benzimidazole ligands are 1:1 and 1:2 (metal:ligand). ichem.md For example, with a related ligand, 6-chloro-2-ferrocenyl-1H-benzimidazole, complexes with a 1:1 metal-to-ligand ratio have been reported for Fe(III), Co(II), Cu(II), Zn(II), and Pd(II). ichem.md

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound is typically confirmed by a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy. While specific data for this compound complexes is limited, studies on the closely related 2-ferrocenyl-5-methylbenzimidazole and 6-chloro-2-ferrocenyl-1H-benzimidazole provide valuable insights.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the ν(N-H) stretching vibration is observed. Upon coordination to a metal center, this band may shift or broaden. More significantly, the ν(C=N) stretching vibration of the imidazole ring, typically observed around 1630-1600 cm⁻¹, often shifts to a lower frequency upon coordination, indicating the involvement of the imino nitrogen in binding to the metal. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.

Interactive Table: IR Spectroscopic Data for a Related Zn(II) Complex

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| [Zn(2-ferrocenyl-5-methylbenzimidazole)Cl₂] | 3360 | 1641 | 618 | yu.edu.jo |

Data for a structurally similar compound is presented for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the metal center are expected to change. For instance, the signals of the benzimidazole ring protons are often shifted downfield upon complexation. However, for paramagnetic complexes, such as those with Cu(II) or high-spin Co(II), the NMR signals can be significantly broadened or shifted, sometimes rendering the spectra uninformative. Even in complexes with diamagnetic metal ions like Zn(II), the presence of the ferrocenyl group can induce some paramagnetic character, leading to broad signals. yu.edu.jo

Interactive Table: ¹H-NMR Spectroscopic Data for a Related Zn(II) Complex

| Compound | δ (ppm) for CH₃ | δ (ppm) for Ferrocenyl Protons | δ (ppm) for Benzimidazole Protons | Reference |

| [Zn(2-ferrocenyl-5-methylbenzimidazole)Cl₂] | 2.49 | 4.10, 4.46, 5.05 | 7.00, 7.42, 7.94 | yu.edu.jo |

Data for a structurally similar compound is presented for illustrative purposes. Signals for ferrocenyl and benzimidazole protons are broad.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes typically show bands characteristic of both the ligand and the metal center. The ferrocenyl group exhibits a d-d transition at around 450 nm. rsc.org The benzimidazole moiety shows π-π* transitions at higher energies. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. For instance, palladium(II) and copper(I) complexes of a related ferrocenyl-bipyridine ligand show strong metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum. rsc.org

FT-IR and NMR Spectral Shifts upon Complexation

The coordination of 2-ferrocenyl-benzimidazole derivatives to a metal ion induces noticeable shifts in their spectroscopic signatures.

FT-IR Spectroscopy: Upon complexation, the infrared (IR) spectrum of the ligand undergoes distinct changes that confirm the metal-ligand bond formation. For instance, in the Co(II) complex of the related 2-(ferrocen-1-yl)-5-methyl-1H-benzimidazole (referred to as BZ1), the ν(C=N) stretching vibration shifts from 1595 cm⁻¹ in the free ligand to 1539 cm⁻¹. This shift indicates the coordination of the azomethine nitrogen to the cobalt ion. The ν(N-H) stretching vibration, observed around 3180 cm⁻¹ in the free ligand, remains largely unchanged in the complex, suggesting that the N-H group does not participate in coordination. yu.edu.jo Similarly, for Cu(II), Zn(II), and Pd(II) complexes of related ferrocenyl benzimidazoles, shifts in the ν(C=N) band confirm coordination through the imine nitrogen. yu.edu.joichem.md

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence of complexation. While the paramagnetic nature of some metal complexes can lead to significant broadening of NMR signals, data can sometimes be obtained for diamagnetic or even some paramagnetic complexes. yu.edu.jo For diamagnetic Zn(II) and Pd(II) complexes of ferrocenyl benzimidazoles, the proton and carbon signals of the benzimidazole and ferrocenyl groups show shifts compared to the free ligand, reflecting the change in the electronic environment upon coordination. yu.edu.jo For example, in the ¹³C-NMR spectra of free ferrocenyl benzimidazole ligands, signals for the cyclopentadienyl (Cp) ring carbons typically appear between 68 and 82 ppm. yu.edu.jo The formation of complexes with metals like Pd(II) and Zn(II) can cause these signals to broaden and shift. yu.edu.jo

Table 1: FT-IR Spectral Data (cm⁻¹) for 2-(Ferrocen-1-yl)-5-methyl-1H-benzimidazole (BZ1) and its Co(II) Complex

| Functional Group | Free Ligand (BZ1) | Co(II) Complex |

|---|---|---|

| ν(N-H) | 3180 | 3180 |

| ν(C=N) | 1595 | 1539 |

| ν(C=C) (ferrocene) | 1485 | 1481 |

Data sourced from a study on the 5-methyl isomer. yu.edu.jo

UV-Vis and Electronic Spectral Changes

The electronic absorption spectra of 2-ferrocenyl-benzimidazole ligands are characterized by bands corresponding to π→π* and n→π* transitions within the benzimidazole ring and d-d transitions of the ferrocenyl iron center. Upon complexation with a second metal ion, these spectral features are altered, and new bands may appear. The UV-Vis spectrum of a Co(II) complex with 2-(ferrocen-1-yl)-5-methyl-1H-benzimidazole shows absorption bands that are characteristic of Co(II) in a tetrahedral geometry. yu.edu.jo These changes, along with the shifts in the ligand-centered transitions, confirm the coordination of the benzimidazole to the metal.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of these complexes are of particular interest due to the presence of the redox-active ferrocenyl moiety. Cyclic voltammetry (CV) is commonly used to investigate their behavior.

Redox Activity of the Metal Center and Ferrocenyl Ligand

Metal complexes of 2-ferrocenyl-benzimidazoles typically exhibit at least one redox process corresponding to the Fe(II)/Fe(III) couple of the ferrocenyl group. yu.edu.jo This process is often a quasi-reversible, one-electron oxidation. yu.edu.jo In some cases, a redox process associated with the coordinated metal center (e.g., Co(II)/Co(III) or Cu(II)/Cu(I)) can also be observed. uwa.edu.au For example, titanium complexes containing ferrocenyl ligands show an irreversible Ti(IV)/Ti(III) reduction process in addition to the oxidation of the ferrocene moiety. nih.gov

Table 2: Electrochemical Data for 2-(Ferrocen-1-yl)-5-methyl-1H-benzimidazole (BZ1) and its Co(II) Complex

| Compound | Epa (V) | Epc (V) | ΔEp (mV) |

|---|---|---|---|

| BZ1 (Ligand) | |||

| Fe(II)/Fe(III) | 0.58 | 0.49 | 90 |

| Co(II) Complex | |||

| Fe(II)/Fe(III) | 0.65 | 0.57 | 80 |

| Co(II)/Co(III) | 0.94 | 0.86 | 80 |

Potentials measured vs. Ag/AgCl reference electrode. Data from a study on the 5-methyl isomer. yu.edu.jo

Interplay of Metal- and Ferrocene-Centered Redox Processes

The electronic communication between the coordinated metal center and the ferrocenyl group can influence their respective redox potentials. Complexation of the benzimidazole ligand to an electrophilic metal center generally makes the ferrocenyl moiety more difficult to oxidize. nih.gov This is observed as a positive (anodic) shift in the oxidation potential of the ferrocene Fe(II)/Fe(III) couple compared to the free ligand. nih.gov For instance, the oxidation potential of the ferrocenyl group in palladium and nickel complexes of ferrocenyl pyrazolyl ligands is shifted anodically, indicating the electrophilic nature of the Pd(II) and Ni(II) centers. nih.gov This demonstrates that the coordinated metal can electronically influence the distant ferrocenyl group through the conjugated ligand backbone.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes derived from 2-ferrocenyl-benzimidazoles depend on the identity and oxidation state of the coordinated metal. Complexes with metals like Co(II) and Cu(II) are expected to be paramagnetic. The measured magnetic moment for a Co(II) complex with 2-(ferrocen-1-yl)-5-methyl-1H-benzimidazole was found to be 4.20 µB, a value consistent with a high-spin d⁷ configuration in a tetrahedral geometry. yu.edu.jo

Interestingly, even complexes with typically diamagnetic metal ions like Zn(II) and Pd(II) have been reported to exhibit some paramagnetic character when coordinated to ferrocenyl-benzimidazole ligands. yu.edu.jo This has been attributed to the influence of the ferrocene moiety, although the exact mechanism is not fully elucidated. yu.edu.jo For Cu(II) complexes, the measured magnetic moments are often higher than the spin-only value, which may also be influenced by the ferrocenyl group. yu.edu.jo

Stability and Reactivity of Metal Complexes

The stability of metal complexes with benzimidazole derivatives can vary. The formation of the metal-ligand bond through the azomethine nitrogen generally leads to stable complexes. yu.edu.joichem.md The thermal stability of related copper(II) benzimidazole complexes has been investigated, showing that they decompose at elevated temperatures. nih.gov The reactivity of these complexes is diverse. The presence of the ferrocenyl group imparts redox reactivity, as discussed previously. The coordinated metal center can also participate in further reactions, such as catalytic processes. For example, related palladium complexes have been used as pre-catalysts in polymerization reactions. nih.gov The stability of the complex is crucial for such applications, as decomposition can lead to loss of activity. researchgate.net

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in the Solid State and Solution

The benzimidazole (B57391) core of 2-Ferrocenyl-6-methylbenzimidazole is a prime participant in hydrogen bonding. The imidazole (B134444) ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). This dual functionality allows for the formation of robust and directional hydrogen bonds, which are fundamental to the construction of predictable supramolecular assemblies. In the solid state, benzimidazole derivatives are known to form extended chains or networks through N-H···N hydrogen bonds. nih.gov For instance, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, neighboring benzimidazole rings are linked into chains via N-H···N hydrogen bonds. nih.gov It is highly probable that this compound engages in similar intermolecular hydrogen bonding, leading to the formation of one-dimensional tapes or more complex three-dimensional networks in the solid state.

In solution, these hydrogen bonding capabilities remain crucial for molecular recognition and self-assembly processes. The ability to form specific hydrogen bonds is a key factor in the design of receptors for various guest molecules.

π-π Stacking and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, play a significant role in the self-assembly of systems containing this compound. The planar benzimidazole ring system and the cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) moiety are both capable of engaging in π-π stacking. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, contribute significantly to the stability of supramolecular structures.

Design of Multicomponent Supramolecular Architectures

The principles of crystal engineering are central to the design of multicomponent supramolecular architectures involving this compound. researchgate.net By combining this compound with other molecules (co-formers) that possess complementary functional groups, it is possible to create co-crystals with tailored properties. nih.gov The key to this design process lies in the understanding and utilization of reliable intermolecular interactions, often referred to as supramolecular synthons. rsc.org

For benzimidazole derivatives, the self-complementary N-H···N hydrogen bond is a robust synthon that can be used to build predictable structures. rsc.org However, by introducing co-formers with, for example, carboxylic acid or pyridine (B92270) functionalities, it becomes possible to form heterosynthons, such as N-H···O or N-H···N(py), leading to different and often more complex supramolecular architectures. nih.gov

Host-Guest Chemistry with Inorganic or Organic Guests

The combination of the ferrocene and benzimidazole moieties in this compound creates a platform for host-guest chemistry, enabling the recognition and binding of both anions and cations.

The N-H group of the benzimidazole ring acts as a hydrogen bond donor, providing a binding site for anions. A study on the closely related compound, 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole, demonstrated its ability to selectively bind fluoride (B91410) (F⁻) ions. This interaction is primarily driven by the electrostatic attraction between the acidic N-H proton and the fluoride anion.

The same study on 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole also revealed its capability to act as a receptor for cations. The imine nitrogen of the benzimidazole ring and the electron-rich ferrocene unit can coordinate with metal ions. This compound showed selectivity for tin(II) (Sn²⁺) and copper(II) (Cu²⁺) ions in an acetonitrile (B52724) solvent. The binding of Sn²⁺ was quantified, revealing a binding constant (Kb) of 3.2 × 10³ M⁻¹, indicating a moderate binding affinity.

Table 1: Cation Binding Properties of 2-Ferrocenyl-5-methyl-1H-benzo[d]imidazole

| Cation | Selectivity | Binding Constant (Kb) | Solvent |

| Sn²⁺ | Selective | 3.2 × 10³ M⁻¹ | Acetonitrile |

| Cu²⁺ | Selective | Not reported | Acetonitrile |

Data from a study on the closely related 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole.

Formation of Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of this compound, possessing both a coordinating benzimidazole unit and a redox-active ferrocene moiety, makes it an attractive building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). unibocconi.it Coordination polymers are formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. nih.gov

The nitrogen atoms of the benzimidazole ring can coordinate to a variety of metal centers, while the ferrocene unit can be incorporated into the polymer backbone or act as a pendant group. The inclusion of the ferrocene moiety can impart interesting electrochemical and magnetic properties to the resulting material. The synthesis of such polymers often involves the reaction of the ferrocenyl-benzimidazole ligand with a metal salt under solvothermal or other suitable conditions. The choice of metal ion and reaction conditions can influence the dimensionality and topology of the final framework.

While specific examples of coordination polymers or MOFs derived directly from this compound are not prevalent in the literature, the extensive research on related ferrocene- and benzimidazole-based ligands strongly suggests its potential as a valuable component in the construction of these advanced materials. nih.gov

Catalytic Applications

2-Ferrocenyl-6-methylbenzimidazole as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its derivatives have shown significant promise as ligands for various transition metal-catalyzed reactions.

Cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Mizoroki-Heck couplings, are workhorses in organic synthesis. The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the palladium center. Ferrocenyl-containing ligands have been shown to generate highly active and stable palladium catalysts. researchgate.net

Structurally related ferrocenylimine palladium(II) complexes have been successfully employed as precatalysts in both Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. uj.ac.zamdpi.comresearchgate.net These studies demonstrate that the ferrocenyl moiety can enhance the catalytic activity, likely by increasing the electron density at the metal center and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net For instance, palladium complexes of ferrocenylimine ligands have shown moderate to good activity in the Mizoroki-Heck reaction of various aryl halides with olefins. mdpi.comresearchgate.net

Below are representative data from studies on related ferrocenyl-imine palladium complexes in Suzuki-Miyaura and Mizoroki-Heck reactions, illustrating the potential catalytic performance of systems incorporating a ferrocenyl-heterocycle ligand.

Table 1: Catalytic Performance of a Ferrocenylimine Palladium(II) Complex in the Suzuki-Miyaura Coupling of 4-Iodoacetophenone with Phenylboronic Acid

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | K₂CO₃ | DMF | 100 | 2 | 85 |

| 2 | 0.5 | Cs₂CO₃ | DMF | 100 | 2 | 92 |

| 3 | 0.1 | Cs₂CO₃ | DMF | 120 | 1 | 95 |

Data is illustrative and based on findings for structurally similar ferrocenylimine palladium complexes. uj.ac.zamdpi.com

Table 2: Catalytic Performance of a Ferrocenylimine Palladium(II) Complex in the Mizoroki-Heck Coupling of 4-Bromoacetophenone with Styrene

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | NaOAc | DMA | 120 | 12 | 78 |

| 2 | 1.0 | K₂CO₃ | DMA | 120 | 12 | 65 |

| 3 | 0.5 | NaOAc | DMA | 140 | 8 | 88 |

Data is illustrative and based on findings for structurally similar ferrocenylimine palladium complexes. mdpi.comresearchgate.net

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is the most elegant method to achieve this. The development of chiral ligands is central to this field. rsc.org While specific studies on the use of this compound in asymmetric catalysis are not extensively documented, the combination of a planar chiral ferrocene (B1249389) unit with a readily modifiable benzimidazole (B57391) scaffold presents a promising strategy for the design of new chiral ligands.

The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation. rsc.org Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for this purpose. nih.govmatthey.com The incorporation of a ferrocenyl moiety into the ligand framework can lead to highly efficient and enantioselective catalysts. For example, ruthenium catalysts with chiral ferrocenyl diphosphine ligands have been successfully applied in the asymmetric hydrogenation of various ferrocenyl ketones, affording the corresponding chiral alcohols with excellent enantioselectivities. nih.gov This suggests that chiral derivatives of this compound could be valuable ligands in asymmetric hydrogenation and transfer hydrogenation reactions. rsc.org

Hydrogenation and dehydrogenation reactions are fundamental processes in organic synthesis, enabling the addition or removal of hydrogen from a molecule. Ruthenium complexes are particularly well-suited for catalyzing these transformations. chemrxiv.orgnih.govrsc.org The catalytic activity of these complexes is highly dependent on the ligand environment. Benzimidazole derivatives have been shown to be effective ligands in ruthenium-catalyzed transfer hydrogenation of ketones. dergi-fytronix.com

The dehydrogenative coupling of alcohols and diamines to form benzimidazoles, catalyzed by cobalt pincer complexes, highlights the role of the benzimidazole core in catalytic cycles involving hydrogen transfer. acs.org Furthermore, ruthenium complexes with dibenzimidazole-based ligands have been investigated for alcohol dehydrogenation, demonstrating that the electronic and steric properties of the ligand significantly impact catalytic performance. nih.gov The presence of the electron-rich ferrocenyl group in this compound could further modulate the catalytic activity of such complexes in hydrogenation and dehydrogenation reactions.

Heterogeneous Catalysis Utilizing Immobilized Ferrocenyl Benzimidazole Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely adopted strategy to overcome this limitation, combining the advantages of both catalytic systems.

Electrochemical methods offer a green and sustainable approach to organic synthesis, using electricity to drive chemical reactions. Ferrocene and its derivatives are excellent redox mediators in electrocatalytic processes due to their stable and reversible one-electron redox behavior. acs.org The immobilization of ferrocenyl-containing complexes on electrode surfaces can lead to efficient and reusable electrocatalysts.

N-heterocyclic carbenes (NHCs), which can be derived from benzimidazolium salts, are powerful organocatalysts and ligands for transition metals. scispace.com The electrochemical generation of NHCs from imidazolium (B1220033) salts has been demonstrated, opening the door to their use in electrocatalytic reactions. researchgate.netbeilstein-journals.org A system based on immobilized this compound, potentially as an N-heterocyclic carbene precursor, could function as a robust electrocatalyst. The ferrocene unit would act as a built-in redox mediator, facilitating electron transfer at the electrode surface, while the benzimidazole-derived NHC would provide the catalytic site for a specific organic transformation.

The performance of a heterogeneous electrocatalyst is intrinsically linked to the structure and properties of its surface. The functionalization of electrode materials with molecular catalysts like this compound is a key step in their development. Various techniques can be employed to immobilize the ferrocenyl benzimidazole moiety onto a conductive surface, such as carbon nanotubes, graphene, or metallic nanoparticles.

Characterization of the functionalized surface is crucial to understand the catalyst's structure and its mechanism of action. Spectroscopic techniques, such as X-ray photoelectron spectroscopy (XPS) and infrared spectroscopy (IR), can confirm the presence and chemical state of the immobilized species. Electrochemical methods, particularly cyclic voltammetry, are invaluable for probing the redox properties of the attached ferrocene units and for evaluating the catalytic activity of the modified electrode. The reversible redox wave of the ferrocene/ferrocenium (B1229745) couple can serve as a clear electrochemical signature of the immobilized catalyst.

Redox-Switchable Catalysis Mechanisms

Redox-switchable catalysis is a sophisticated strategy that allows for the real-time control of a catalyst's activity by altering the oxidation state of a redox-active component integrated into the catalyst's structure. The ferrocenyl group in this compound serves as an ideal redox switch due to the stable and reversible one-electron oxidation of the iron center from Fe(II) to Fe(III) (the ferrocenium ion). This redox event can profoundly influence the electronic properties of the benzimidazole ligand, thereby modulating the catalytic behavior of a metal center coordinated to it.

Modulation of Catalytic Activity via Ferrocene Redox State

The catalytic activity of metal complexes incorporating this compound as a ligand can be effectively modulated by controlling the oxidation state of the ferrocene unit. The principle lies in the electronic communication between the ferrocenyl group and the coordinated metal center through the benzimidazole bridge.

In its reduced Fe(II) state, the ferrocenyl group is a relatively electron-donating moiety. This electron-donating nature can increase the electron density at the coordinated metal center, which can, in turn, influence its catalytic properties. For instance, in certain catalytic cycles, a more electron-rich metal center might exhibit enhanced reactivity.

Conversely, upon oxidation to the Fe(III) ferrocenium state, the ferrocenyl group becomes strongly electron-withdrawing. This change significantly reduces the electron-donating ability of the benzimidazole ligand, leading to a more electron-deficient and Lewis acidic metal center. This alteration can either enhance or diminish the catalytic activity, depending on the specific reaction mechanism. For reactions that are accelerated by a more Lewis acidic catalyst, the oxidation of the ferrocene moiety can act as an "on" switch for catalysis. The reversibility of the ferrocene/ferrocenium redox couple allows for the potential to toggle the catalyst between "on" and "off" states. nih.gov

While direct studies on this compound are limited, research on structurally similar ferrocenyl-imidazolylidene and ferrocenyl imine-phosphane complexes demonstrates this principle effectively in gold and ruthenium-catalyzed reactions, such as hydroamination and cyclization. nih.govnih.govnih.govnih.gov In these analogous systems, the oxidation of the ferrocene component has been shown to modulate the catalytic output.

Biomimetic Catalysis (e.g., Catecholase Activity)

Biomimetic catalysis involves the design of synthetic molecules that mimic the function of natural enzymes. The structural motifs within this compound make it a candidate for mimicking certain metalloenzymes, particularly those involved in oxidation reactions like catechol oxidase.

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. The benzimidazole portion of this compound can act as a suitable N-donor ligand to coordinate with metal ions like copper(II), which are known to be active centers in synthetic catecholase mimics. The presence of the ferrocenyl group can further influence the catalytic activity through electronic effects or by participating in the redox process.

Studies on related copper(II) complexes with ferrocenecarboxylate ligands have demonstrated significant catecholase activity. birzeit.edu These findings suggest that a copper(II) complex of this compound could also exhibit similar biomimetic oxidative capabilities. The proposed mechanism would likely involve the formation of a ternary complex between the copper-ligand species and the catechol substrate. The electron transfer from the catechol to the copper(II) center, facilitated by the ligand environment, would lead to the formation of the quinone product. The role of the ferrocenyl moiety could be to fine-tune the redox potential of the copper center, thereby influencing the rate of the catalytic cycle.

Although direct experimental data on the catecholase activity of this compound is not yet prevalent in the literature, the collective evidence from studies on both ferrocene-containing catalysts and benzimidazole-based catecholase mimics provides a strong rationale for its potential in this area. nih.govrsc.orgnih.gov

Chemical Sensing and Chemoreceptor Applications

Development of Electrochemical Chemosensors

Electrochemical sensors based on 2-ferrocenyl-6-methylbenzimidazole would leverage the reversible one-electron oxidation of the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) couple. The interaction of an analyte with the benzimidazole (B57391) binding site can influence the electron density at the iron center of the ferrocene unit, leading to a measurable shift in its redox potential. This shift forms the basis of the sensing mechanism.

Detection of Metal Ions

The nitrogen atoms within the benzimidazole ring of this compound can act as a coordination site for various metal ions. Upon binding of a metal cation, the electron-donating or withdrawing nature of the ion can perturb the electronic environment of the ferrocene moiety, resulting in a change in its oxidation potential.

Research on the closely related compound, 2-ferrocenyl-5-methyl-1H-benzo[d]imidazole, has demonstrated its ability to selectively detect certain metal ions. rsc.org For instance, it has been shown to exhibit selectivity and sensitivity towards Sn²⁺ and Cu²⁺ in acetonitrile (B52724). rsc.org The binding of these cations causes a noticeable shift in the ferrocene redox potential, allowing for their electrochemical detection. It is plausible that this compound would exhibit similar, albeit subtly different, metal ion sensing properties due to the altered electronic effect of the methyl group at the 6-position.